molecular formula C10H11N3O B8475006 (1-Methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol

(1-Methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol

Cat. No. B8475006
M. Wt: 189.21 g/mol
InChI Key: ZAGKNNVATMNKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-pyridin-2-ylmethanol

InChI

InChI=1S/C10H11N3O/c1-13-7-11-6-9(13)10(14)8-4-2-3-5-12-8/h2-7,10,14H,1H3

InChI Key

ZAGKNNVATMNKSU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(C2=CC=CC=N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of isopropylmagnesium chloride/lithium chloride complex (1.3 M in THF, 19.5 mL, 25.35 mmol) was added dropwise by syringe to a solution of 5-bromo-1-methyl-1H-imidazole (4.12 g, 25.58 mmol) in dry THF (130 mL) at 0° C. After 15 minutes, the Grignard solution was added via cannulation to a solution of picolinaldehyde (2.0 ml, 20.93 mmol) in dry THF (55 mL) at 0° C. The reaction mixture was stirred for 5 minutes at 0° C., then warmed to room temperature for 1 hour. The reaction mixture was then cooled in an ice bath and quenched with saturated aqueous ammonium chloride. The mixture was partitioned between brine and ethyl acetate. The separated aqueous phase was further extracted with ethyl acetate. The organic phase was dried (Na2SO4), filtered, and concentrated. The crude product was purified by flash column chromatography (silica gel, 0-5% MeOH-DCM) to provide the title compound as a white solid.
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two

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